

Methyl Nonadecanoate: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl nonadecanoate*

Cat. No.: *B154468*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

This technical guide provides an in-depth overview of the safety and handling protocols for **methyl nonadecanoate** (CAS No. 1731-94-8). Designed for professionals in research and drug development, this document synthesizes critical data on the substance's physical and chemical properties, potential hazards, and recommended safety procedures. It includes detailed experimental protocols for safety assessment and visual aids to ensure clarity and rapid comprehension of key information.

Substance Identification and Properties

Methyl nonadecanoate is a fatty acid methyl ester.^{[1][2]} It is characterized as a white, waxy solid at room temperature and is insoluble in water but soluble in organic solvents like alcohol and ether.^{[3][4]}

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of **methyl nonadecanoate**.

Property	Value	Source(s)
CAS Number	1731-94-8	[5][6]
EC Number	217-056-9	[5]
Molecular Formula	C ₂₀ H ₄₀ O ₂	[1][6]
Molecular Weight	312.53 g/mol	[6][7]
Appearance	White powder/solid	[1][8]
Melting Point	37-40 °C (98.6-104 °F)	[8][9][10]
Boiling Point	362.80 °C (estimated)	[11]
Flash Point	>110 °C (>230 °F)	[11]
Density	0.84 g/cm ³ at 20 °C	[4]
Water Solubility	Insoluble (0.0003691 mg/L at 25°C, estimated)	[4][11]
Storage Temperature	Room temperature or -20°C for long-term stability	[8][10][12][13]

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **methyl nonadecanoate** is not classified as a hazardous substance.[5][7][14] Multiple safety data sheets indicate that it does not have any harmful effects when used and handled according to specifications.[4][5]

Hazard Ratings

The following tables provide a summary of the hazard ratings for **methyl nonadecanoate** from the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS).

NFPA 704 Rating:[5]

Category	Rating
Health (Blue)	0
Flammability (Red)	1
Instability (Yellow)	0
Special (White)	-

HMIS Rating:[5]

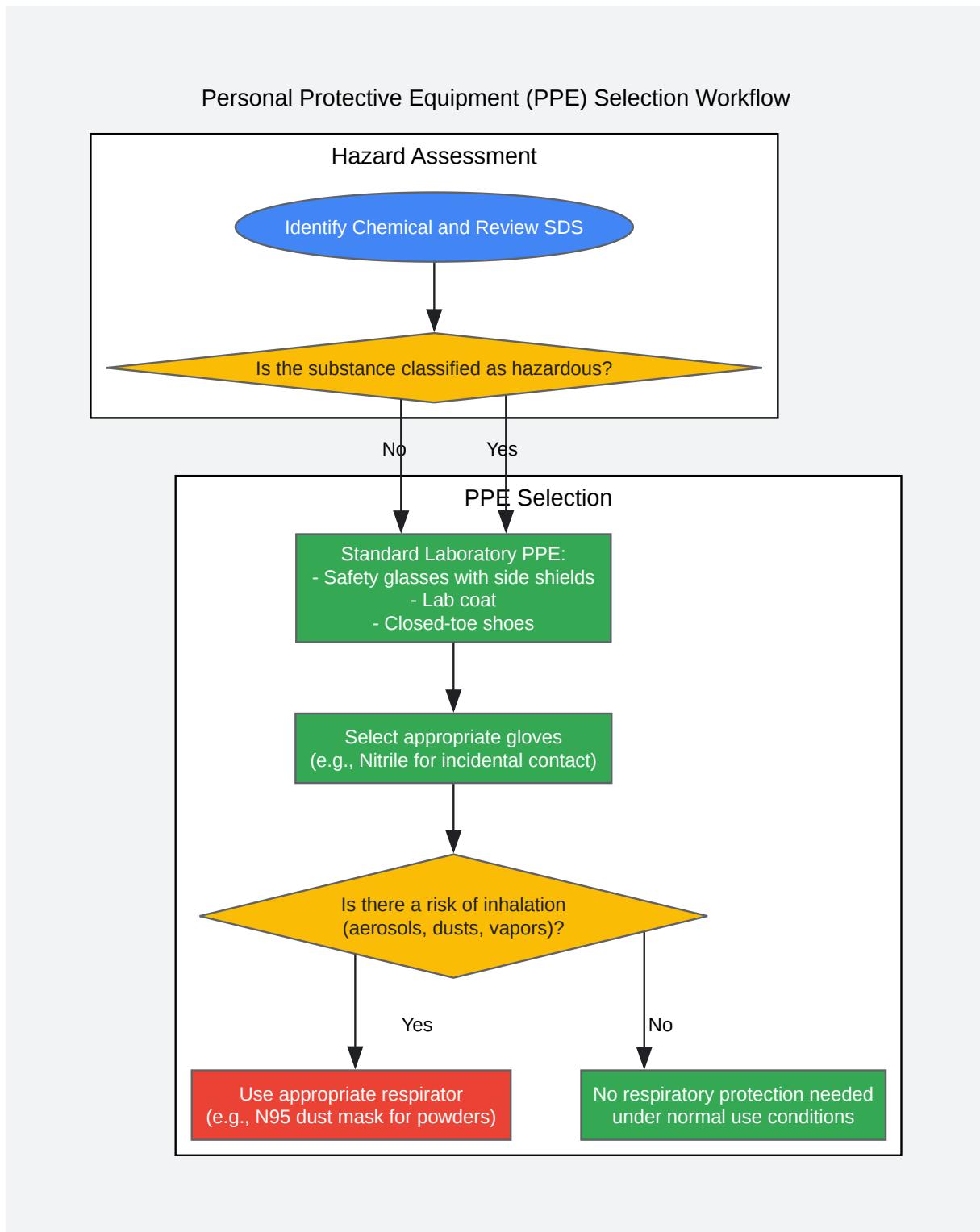
Category	Rating
Health	0
Flammability	1
Reactivity	0

A rating of 0 indicates a minimal hazard, while a rating of 1 in flammability suggests that the material requires considerable preheating before ignition can occur.[5]

Safe Handling and Storage

While **methyl nonadecanoate** is not classified as hazardous, standard laboratory best practices for handling chemicals should always be followed.[5][7]

Handling Procedures


- General Hygiene: Observe good industrial hygiene practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[15]
- Ventilation: Use in a well-ventilated area. Under normal laboratory conditions, significant airborne exposure is not expected, and respiratory protection is not typically needed.[5]
- Avoiding Contact: Avoid contact with eyes and skin.[7]

Storage Conditions

- Receptacles: Store in a well-closed container in a dry and cool area.[7] No special requirements for storerooms are specified.[5]
- Incompatibilities: No specific incompatible materials have been identified.[5]
- Long-term Storage: For long-term stability (≥ 4 years), storage at -20°C is recommended.[12] For shorter periods, room temperature is acceptable.[13][16]

Exposure Controls and Personal Protective Equipment

The following diagram outlines a logical workflow for selecting appropriate Personal Protective Equipment (PPE) when handling chemical substances like **methyl nonadecanoate**.

[Click to download full resolution via product page](#)

Caption: A flowchart for selecting appropriate PPE.

Recommended PPE

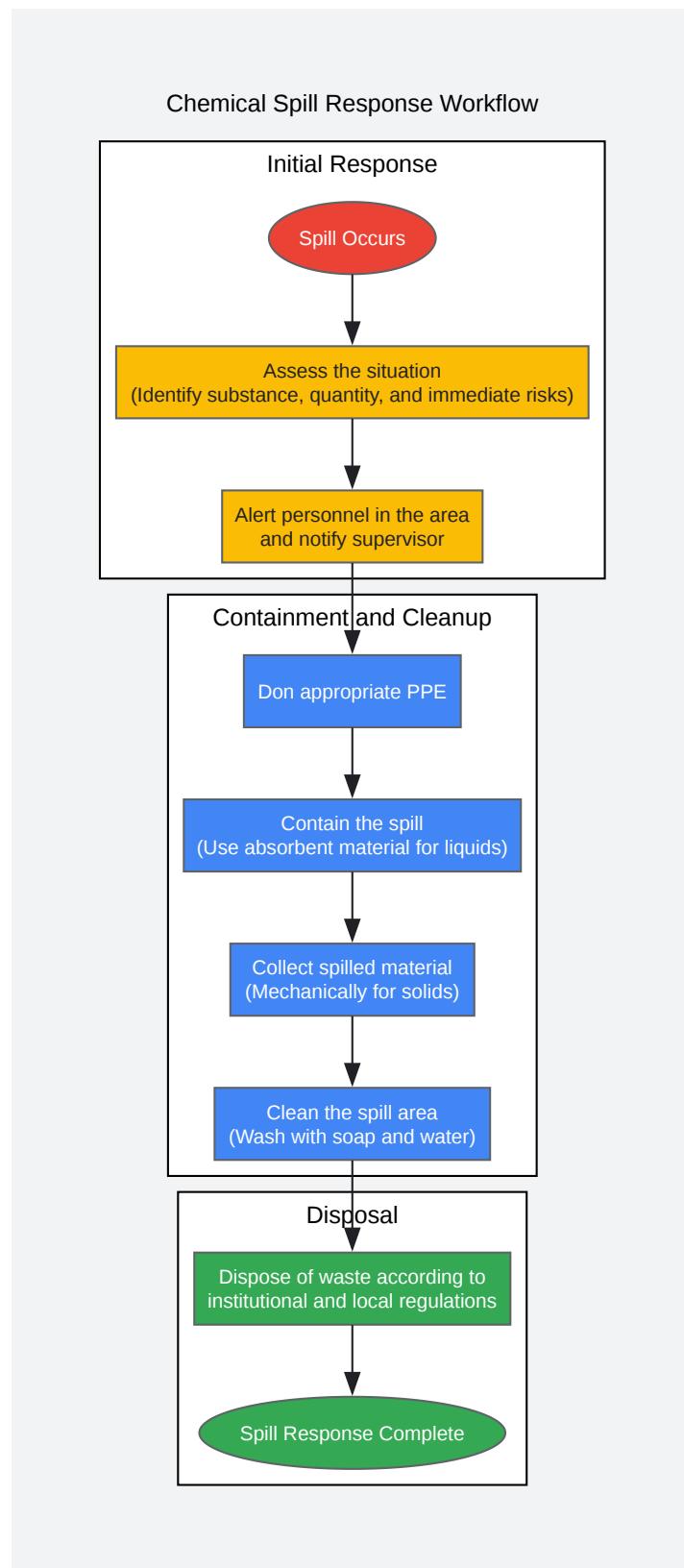
- Eye Protection: Safety glasses with side shields or goggles are recommended.[15][17]
- Hand Protection: While not generally required for normal use, nitrile gloves (11-13 mil thickness) are recommended for incidental contact. For direct contact or cleaning spills, butyl rubber gloves (12-15 mil thickness) are advised.[5]
- Skin and Body Protection: A standard lab coat and closed-toe shoes should be worn.[17]
- Respiratory Protection: Not required under normal use conditions.[5] If dusts are generated, a NIOSH-approved N95 dust mask may be used.[10]

First Aid and Emergency Procedures

First Aid Measures

No special first aid measures are generally required.[5] However, in case of exposure, the following is recommended:

- Inhalation: Move to fresh air. If symptoms persist, consult a physician.[5][18]
- Skin Contact: Wash off with soap and water. If irritation develops, seek medical attention.[15]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[5][15][17]
- Ingestion: Rinse mouth. Get medical attention if symptoms occur.[15]


Firefighting Measures

- Extinguishing Media: Use extinguishing media suitable for the surrounding environment, such as water fog, foam, dry chemical powder, or carbon dioxide.[15][18] Do not use a direct water jet as it may spread the fire.[15]
- Specific Hazards: The product is combustible but not considered a significant fire hazard.[5] [11] Burning may produce carbon monoxide and carbon dioxide.[7]

- Protective Equipment: No special protective equipment is required for firefighters beyond standard gear.[\[5\]](#)

Accidental Release Measures

The following diagram illustrates a general workflow for handling a chemical spill.

[Click to download full resolution via product page](#)

Caption: A general workflow for chemical spill response.

- Personal Precautions: No special personal precautions are typically required.[5]
- Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.[5]
- Cleanup Methods: For solid spills, pick up the material mechanically.[5] For liquid spills, absorb with an inert material like sand or earth.[7] After collection, clean the area with soap and water.[18]
- Disposal: Dispose of waste in accordance with official regulations. Smaller quantities may be disposable with household waste.[5][19]

Toxicological and Ecological Information

Toxicological Information

- Acute Toxicity: No quantitative data for acute toxicity (e.g., LD50) for **methyl nonadecanoate** is readily available. The substance is not classified as acutely toxic.[4][7]
- Skin and Eye Irritation: It is not considered to be an irritant to the skin or eyes.[4][5]
- Sensitization: No sensitizing effects are known.[4][5]
- Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No carcinogenic, mutagenic, or reproductive toxic effects have been reported.[7] It is not listed as a carcinogen by IARC, NTP, or OSHA.[4]

Ecological Information

- Toxicity: Specific aquatic toxicity data for **methyl nonadecanoate** is not available.[4] However, it is classified as Water Hazard Class 1 (slightly hazardous for water) by self-assessment.[5]
- Persistence and Degradability: As a fatty acid methyl ester (FAME), it is expected to be readily biodegradable in the environment.[5][20]
- Bioaccumulation: No specific data is available, but significant bioaccumulation is not expected due to its biodegradability.[5]

Stability and Reactivity

- Reactivity: No dangerous reactions are known under normal conditions.[5]
- Chemical Stability: The product is stable under normal storage and handling conditions.[7]
- Conditions to Avoid: No specific conditions to avoid have been identified.[5]
- Incompatible Materials: No specific incompatible materials have been identified.[5]
- Hazardous Decomposition Products: No dangerous decomposition products are known.[4][5]
Upon combustion, it may produce carbon monoxide and carbon dioxide.[7]

Experimental Protocols

While specific safety studies for **methyl nonadecanoate** are not publicly available, the following are summaries of standard OECD and ASTM guidelines that would be used to assess the safety of such a chemical.

Acute Oral Toxicity (OECD Guideline 423)

This method, known as the Acute Toxic Class Method, is a stepwise procedure using a small number of animals to classify a substance's toxicity.[8]

- Principle: The test uses a stepwise procedure with three animals of a single sex (usually females) per step. The outcome of one step (mortality or survival) determines the dose for the next step. The goal is to identify a dose that causes mortality in some animals to classify the substance according to GHS categories.[8]
- Procedure:
 - A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
 - The substance is administered orally to three fasted animals.
 - Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

- Depending on the outcome, the dose is increased or decreased for the next group of animals, or the study is concluded.
- Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed mortality at specific dose levels.[8]

Skin Irritation (OECD Guideline 439)

This is an in vitro method using a reconstructed human epidermis (RhE) model to assess skin irritation potential.[13][21]

- Principle: The test substance is applied topically to the RhE tissue. The potential for skin irritation is determined by the relative cell viability of the tissue after exposure, measured by the MTT assay.[13][21]
- Procedure:
 - The test substance is applied to the surface of triplicate RhE tissue models.
 - The tissues are incubated with the substance for a defined period (e.g., 60 minutes).
 - The substance is removed by washing, and the tissues are incubated for a recovery period (e.g., 42 hours).
 - Cell viability is assessed by incubating the tissues with MTT. Viable cells convert the MTT into a blue formazan salt, which is then extracted and measured spectrophotometrically.
- Endpoint: If the mean tissue viability is reduced to $\leq 50\%$ of the negative control, the substance is classified as a skin irritant (GHS Category 2).[13]

Eye Irritation (OECD Guideline 405)

This is an in vivo test, typically using albino rabbits, to assess the potential for a substance to cause eye irritation or corrosion.[1][22]

- Principle: The test substance is instilled into the conjunctival sac of one eye of the animal, with the other eye serving as a control. The eyes are then observed for signs of irritation.[22]

- Procedure:
 - A single dose of the test substance (e.g., 0.1 mL for liquids) is applied to one eye of a single animal.
 - The eye is observed and scored for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after application.
 - If a corrosive or severe irritant effect is observed, no further testing is performed. If the initial test shows a non-severe irritant or negative response, the test is confirmed in up to two additional animals.
- Endpoint: The substance is classified based on the severity and reversibility of the observed eye lesions.[\[23\]](#)

Flash Point Determination (ASTM D93)

The Pensky-Martens closed-cup test is a standard method for determining the flash point of combustible liquids.[\[7\]](#)[\[14\]](#)[\[17\]](#)

- Principle: A sample of the substance is heated in a closed cup at a controlled rate while being stirred. An ignition source is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite.[\[7\]](#)[\[9\]](#)
- Procedure:
 - The test cup is filled with the sample to a specified level.
 - The apparatus is assembled, and the sample is heated at a specified, constant rate.
 - The sample is stirred at a specified rate.
 - At regular temperature intervals, stirring is stopped, and the ignition source is applied.
 - The temperature at which a distinct flash is observed is recorded as the flash point.
- Endpoint: The measured flash point temperature, corrected for barometric pressure.[\[9\]](#)

Conclusion

Methyl nonadecanoate is a substance with a low hazard profile. It is not classified as hazardous under GHS, and standard laboratory precautions are generally sufficient for its safe handling. While specific quantitative toxicological data is limited, the available information suggests a low potential for adverse health effects. As with all chemical reagents, adherence to good laboratory practices, proper use of personal protective equipment, and awareness of emergency procedures are essential for maintaining a safe working environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. Methyl nonadecan-1-oate | C20H40O2 | CID 15610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 4. agilent.com [agilent.com]
- 5. lyellcollection.org [lyellcollection.org]
- 6. larodan.com [larodan.com]
- 7. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. shxf17.com [shxf17.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. x-cellr8.com [x-cellr8.com]
- 14. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 15. scribd.com [scribd.com]
- 16. oecd.org [oecd.org]
- 17. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 18. uniube.br [uniube.br]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. concawe.eu [concawe.eu]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- To cite this document: BenchChem. [Methyl Nonadecanoate: A Comprehensive Technical Guide to Safety and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b154468#methyl-nonadecanoate-safety-and-handling\]](https://www.benchchem.com/product/b154468#methyl-nonadecanoate-safety-and-handling)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

